3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, or CMPP, is a phenylpropene compound that has been widely studied in scientific research. It has been used in a variety of applications, ranging from organic synthesis to drug development. Additionally, the advantages and limitations of CMPP for laboratory experiments will be discussed, as well as potential future directions for research.
Scientific Research Applications
Nonlinear Optical Properties
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, exhibits significant nonlinear optical (NLO) properties. Research has shown that these chalcones can be excellent choices for use in semiconductor devices due to their notable intra- and inter-molecular charge transport and good electron transport materials, functioning as n-type in organic semiconductor devices (Shkir et al., 2019).
Fluorescence Conversion in Organic Charge Transfer Cocrystals
Studies on binary charge-transfer cocrystals involving chalcone derivatives like 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have revealed significant red-shifts in fluorescence due to charge-transfer interactions. These properties could be utilized in opto-electronic materials (Zhao et al., 2017).
Molecular Structure and Spectroscopic Studies
Research focusing on the molecular structure and spectroscopic properties of similar chalcone compounds provides insights into their potential applications in material science. These studies include analysis of vibrational wavenumbers, geometrical parameters, and molecular stability arising from hyper-conjugative interactions (Najiya et al., 2014).
Computational Insights
Computational studies on molecules like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one help to explore the chemical behavior, electronic properties, and molecular electrostatic potential of these compounds. This research aids in understanding their potential applications in various scientific fields (Adole et al., 2020).
Synthesis and Spectral Properties Correlation
Studies have been conducted to synthesize various chalcone compounds, including those related to 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and correlate their spectral properties. These studies are crucial for understanding the physical and chemical properties of these compounds, which have implications in material science and pharmaceutical research (Ahmed et al., 2007).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSHTKZHPRDTR-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194118 | |
Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
41564-68-5, 6552-68-7 | |
Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41564-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC55908 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-4'-METHOXYCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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